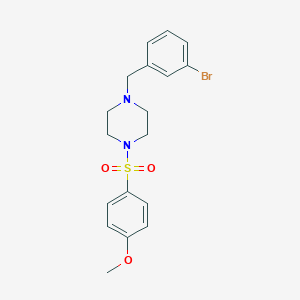
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as BMBP, is a chemical compound used in scientific research for its potential therapeutic effects. BMBP has been studied for its ability to target specific receptors in the body and potentially treat various diseases.
作用机制
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine works by binding to specific receptors in the body, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This compound has been shown to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling in the brain. By targeting these receptors, this compound has the potential to modulate neurotransmitter signaling and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase serotonin and dopamine signaling in the brain, which may contribute to its potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. This compound has also been shown to inhibit the growth of cancer cells, potentially through its effects on cell signaling pathways.
实验室实验的优点和局限性
One advantage of using 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in lab experiments is its well-established synthesis method, which allows for reproducible results. This compound also has a high affinity for specific receptors in the body, which makes it a useful tool for studying these receptors and their potential therapeutic effects. One limitation of using this compound in lab experiments is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One direction is to further study its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. Another direction is to study its potential use in the treatment of cancer, and to further elucidate its mechanism of action in inhibiting cancer cell growth. Additionally, future research could focus on developing more selective compounds that target specific receptors in the body, which could improve the efficacy and safety of this compound and related compounds.
合成方法
The synthesis of 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves several steps. The first step involves the reaction of 3-bromo-benzyl chloride with piperazine in the presence of a base. This results in the formation of 1-(3-bromo-benzyl)-piperazine. The second step involves the reaction of 1-(3-bromo-benzyl)-piperazine with 4-methoxy-benzenesulfonyl chloride in the presence of a base. This results in the formation of this compound (this compound). The synthesis method of this compound has been well-established and is reproducible.
科学研究应用
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic effects in various diseases. This compound has been shown to target specific receptors in the body, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This compound has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
分子式 |
C18H21BrN2O3S |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
InChI 键 |
VOYGBWRUBBWPRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)


![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)